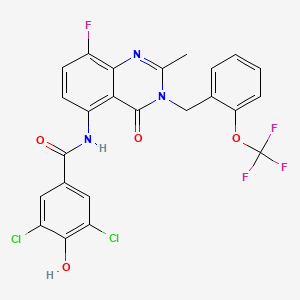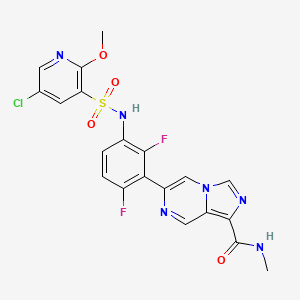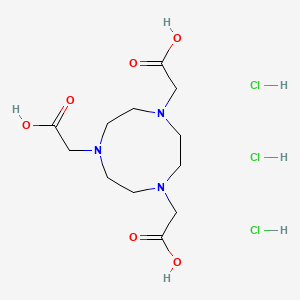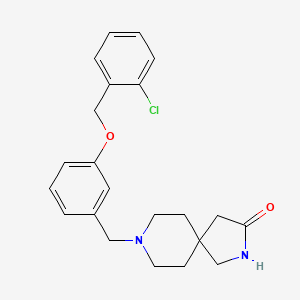
3FAx-Neu5Ac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3FAx-Neu5Ac involves multiple steps, starting from the appropriate sugar derivatives. The key steps include:
Fluorination: Introduction of a fluorine atom at the C3 position of the sugar derivative.
Acetylation: Acetylation of hydroxyl groups to protect them during subsequent reactions.
Glycosylation: Formation of the glycosidic bond to produce the desired sialic acid analog.
Deacetylation: Removal of acetyl groups to yield the final product
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3FAx-Neu5Ac undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further applications in research and industry .
Wissenschaftliche Forschungsanwendungen
3FAx-Neu5Ac has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell-cell interactions and signal transduction.
Medicine: Investigated for its potential in cancer therapy, particularly in inhibiting metastasis by blocking sialyltransferase activity
Industry: Utilized in the production of glycomimetics and other bioactive compounds.
Wirkmechanismus
3FAx-Neu5Ac exerts its effects by inhibiting sialyltransferase, an enzyme responsible for the transfer of sialic acid residues to glycoproteins and glycolipids. This inhibition leads to reduced sialylation on the cell surface, affecting cell adhesion, migration, and signal transduction. The compound targets sialyltransferase and interferes with its activity, thereby modulating various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3Fax-Peracetyl Neu5Ac: Another sialic acid analog with similar inhibitory effects on sialyltransferase.
CMP-Neu5Ac: A natural substrate for sialyltransferase, used as a reference compound in studies.
Uniqueness
3FAx-Neu5Ac is unique due to its fluorine substitution at the C3 position, which enhances its inhibitory activity and cell permeability compared to other sialic acid analogs. This makes it a valuable tool in studying sialylation and its role in various biological processes .
Eigenschaften
Molekularformel |
C22H30FNO14 |
|---|---|
Molekulargewicht |
551.5 g/mol |
IUPAC-Name |
methyl (2S,3R,4R,5S,6R)-5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16+,17-,18-,19-,20-,22+/m1/s1 |
InChI-Schlüssel |
COXHVKPJIOSDPS-NVYCINEKSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



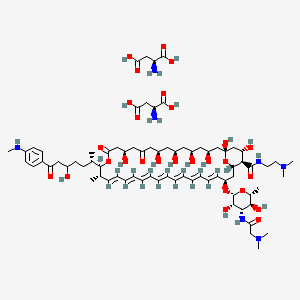
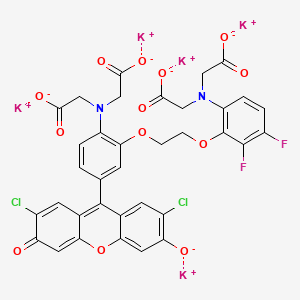
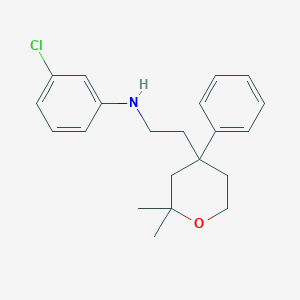


![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
